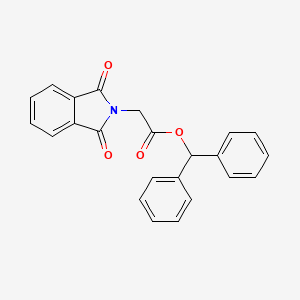![molecular formula C14H13N3O2S B4059494 N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide](/img/structure/B4059494.png)
N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide
Overview
Description
N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide, also known as BMS-191011, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Regioselective N-mesylation
N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide has been explored for its potential in selective mesylation. This process is crucial for differentiating amino groups within molecules, allowing for selective functionalization which is foundational in synthesizing targeted molecular structures for various applications, such as pharmaceuticals and agrochemicals (Sun Young Kim et al., 1999).
Vicarious Nucleophilic Substitutions
The compound is involved in reactions that enable vicarious nucleophilic substitution (VNS) of hydrogen. This method provides a pathway to introduce functional groups into aromatic compounds activated by electron-withdrawing groups, expanding the toolbox for organic synthesis and material science research (T. Lemek et al., 2008).
Cascade Rearrangements
Research has demonstrated its utility in cascade rearrangement reactions, offering a novel approach to synthesize complex organic compounds. This capability is significant for developing new pharmaceuticals and materials with intricate molecular architectures (A. E. Kul'yanova et al., 2001).
Intramolecular Hydroxylation
Studies highlight its role in intramolecular hydroxylation reactions within copper complexes. Such reactions are pivotal in mimicking enzymatic processes and have implications for developing bio-inspired catalysts and green chemistry applications (E. Ramírez et al., 2017).
Structural Studies and Supramolecular Assembly
N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide derivatives have been analyzed for their crystal structures, revealing insights into supramolecular assembly. These studies are foundational for designing materials with specific physical properties, such as porosity, which is crucial for applications in catalysis, drug delivery, and molecular sensing (Tanusri Dey et al., 2015).
properties
IUPAC Name |
N-[4-(3H-benzimidazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)17-12-5-2-10(3-6-12)11-4-7-13-14(8-11)16-9-15-13/h2-9,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAAPCYVDFTMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-[(2-methoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059418.png)
![2-(benzylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059426.png)

![4-[methyl(phenylsulfonyl)amino]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4059428.png)


![4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059448.png)
![4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine](/img/structure/B4059457.png)

![7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4059478.png)
![5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)

